(2-アミノ-4-(エトキシカルボニル)フェニル)ボロン酸塩酸塩

説明

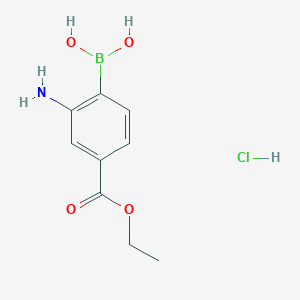

(2-Amino-4-(ethoxycarbonyl)phenyl)boronic acid hydrochloride is a useful research compound. Its molecular formula is C9H13BClNO4 and its molecular weight is 245.47 g/mol. The purity is usually 95%.

BenchChem offers high-quality (2-Amino-4-(ethoxycarbonyl)phenyl)boronic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Amino-4-(ethoxycarbonyl)phenyl)boronic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

創薬とドラッグデリバリー

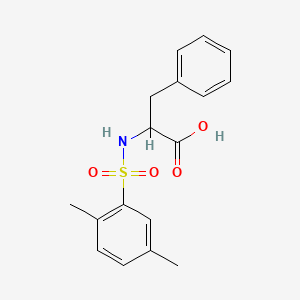

(2-アミノ-4-(エトキシカルボニル)フェニル)ボロン酸塩酸塩: は、新しい薬剤の設計とドラッグデリバリーシステムにおいて重要な化合物とされています。 ボロン酸部分は特に中性子捕捉療法に適したボロン担体として役立ちます 。この療法は、周囲の正常な組織への損傷を最小限に抑えながら、がん細胞を効果的に標的化して破壊するがん治療の一種です。

加水分解研究

ボロン酸とそのエステル(本研究対象化合物など)の安定性は、薬理学的な用途において重要な要素です。 研究によると、これらの化合物は水中でわずかに安定しており、加水分解はpHの影響を受け、生理的pHでは著しく加速されます 。このような挙動を理解することは、安定な薬剤製剤を開発するために不可欠です。

有機ホウ素合成

有機ホウ素化合物は有機合成において不可欠であり、(2-アミノ-4-(エトキシカルボニル)フェニル)ボロン酸塩酸塩はさまざまなボリル化生成物の合成に使用できます。 これらの生成物は、医薬品やファインケミカルの合成において炭素-炭素結合を形成するために広く使用されている鈴木・宮浦カップリングなどの反応における重要な中間体です .

官能基変換

ボロン酸部分は、幅広い官能基に変換できます。これには、酸化、アミノ化、ハロゲン化、およびアルケニル化、アルキニル化、アリール化などの炭素-炭素結合形成が含まれます。 これらの変換により、化合物の複雑な有機合成における有用性が広がります .

センサー開発

(2-アミノ-4-(エトキシカルボニル)フェニル)ボロン酸塩酸塩: は、センサー技術における用途があります。この化合物を使用した修飾電極は、NADHやH2O2などの分析物の検出のために開発されてきました。 さらに、この化合物は、医療診断の可能性を秘めたグルコース選択的ホログラフィックセンサーの作製にも使用できます .

合成化学研究

合成化学において、この化合物は、フェノールの合成のための酸化的水酸化、ホモリティック芳香族置換、α-ブロモカルボニル化合物とのクロスカップリング、および鈴木カップリング反応など、さまざまな反応に関与しています。 これらの反応は、複雑な有機分子の合成において基本的なものです .

作用機序

Target of Action

The primary target of (2-Amino-4-(ethoxycarbonyl)phenyl)boronic acid hydrochloride is the formation of carbon-carbon bonds in organic synthesis . This compound is a type of organoboron reagent, which is widely used in Suzuki-Miyaura cross-coupling reactions . These reactions are crucial for creating new carbon-carbon bonds, which is a fundamental process in the synthesis of many complex organic compounds .

Mode of Action

The (2-Amino-4-(ethoxycarbonyl)phenyl)boronic acid hydrochloride interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura cross-coupling reaction, the boronic acid compound acts as a nucleophile, transferring the organic group from boron to palladium . This process is facilitated by a base and occurs under mild and functional group tolerant reaction conditions .

Biochemical Pathways

The key biochemical pathway involved in the action of (2-Amino-4-(ethoxycarbonyl)phenyl)boronic acid hydrochloride is the Suzuki-Miyaura cross-coupling reaction . This reaction pathway involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The boronic acid compound plays a crucial role in this pathway, enabling the formation of new carbon-carbon bonds .

Result of Action

The result of the action of (2-Amino-4-(ethoxycarbonyl)phenyl)boronic acid hydrochloride is the formation of new carbon-carbon bonds . This is a fundamental process in organic synthesis, enabling the creation of complex organic compounds from simpler precursors . The compound’s action thus has significant implications for the synthesis of a wide range of organic compounds, including natural products and biologically active compounds .

Action Environment

The action of (2-Amino-4-(ethoxycarbonyl)phenyl)boronic acid hydrochloride is influenced by several environmental factors. The compound is typically stored in an inert atmosphere at room temperature , indicating that it may be sensitive to oxygen and moisture. The Suzuki-Miyaura cross-coupling reactions in which it participates are generally performed under mild conditions and are tolerant of a wide range of functional groups . This suggests that the compound’s action, efficacy, and stability can be influenced by the presence of other functional groups and the specific conditions under which the reaction is carried out .

生化学分析

Biochemical Properties

Boronic acids and their esters are known to be highly valuable compounds for the design of new drugs and drug delivery devices . They are particularly considered as boron-carriers suitable for neutron capture therapy .

Molecular Mechanism

Boronic acids and their esters are known to undergo various chemical reactions, such as oxidative hydroxylation, homolytic aromatic substitution, cross-coupling with α-bromocarbonyl compounds, Suzuki-coupling reaction with quinoline carboxylates, trifluoromethylation, and carbometalation of ynamides .

Temporal Effects in Laboratory Settings

It is known that boronic acids and their esters are only marginally stable in water .

Metabolic Pathways

Boronic acids and their esters are known to interact with various enzymes and cofactors .

特性

IUPAC Name |

(2-amino-4-ethoxycarbonylphenyl)boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BNO4.ClH/c1-2-15-9(12)6-3-4-7(10(13)14)8(11)5-6;/h3-5,13-14H,2,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPJSJDLFBDCPQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)OCC)N)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60656885 | |

| Record name | [2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957034-59-2 | |

| Record name | [2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2,4-Dimethylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1519587.png)

![1-[4-chloro-2-(trifluoromethyl)phenyl]-5-(chloromethyl)-1H-1,2,3,4-tetrazole](/img/structure/B1519588.png)

![2-[Cyclopentyl(methyl)amino]pyridine-4-carboxylic acid](/img/structure/B1519594.png)

![[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methanesulfonyl chloride](/img/structure/B1519603.png)

![(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride](/img/structure/B1519605.png)